Benzbromarone - 3562-84-3

Benzbromarone

Catalog Number: EVT-261416
CAS Number: 3562-84-3
Molecular Formula: C17H12Br2O3
Molecular Weight: 424.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Benzbromarone is 1-Benzofuran substituted at C-2 and C-3 by an ethyl group and a 3,5-dibromo-4-hydroxybenzoyl group respectively. An inhibitor of CYP2C9, it is used as an anti-gout medication. It has a role as a uricosuric drug. It is a member of 1-benzofurans and an aromatic ketone. It is functionally related to a 2,6-dibromophenol.
Benzbromarone has been used in trials studying the basic science and treatment of Heart Failure, Hyperuricemia, Chronic Kidney Disease, Abnormal Renal Function, and Gout and Asymptomatic Hyperuricemia.
Benzbromarone is a nonpurine xanthine oxidase inhibitor used for the treatment of gout, but never approved for use in the United States because of concerns over reports of acute liver injury and deaths with its use.
Uricosuric that acts by increasing uric acid clearance. It is used in the treatment of gout.
Future Directions
  • Developing more selective URAT1 inhibitors: Creating compounds that selectively target URAT1 while sparing OAT1 and OAT3 could lead to more effective uricosuric therapies with potentially fewer side effects. [, ]
  • Investigating the clinical significance of BK channel activation: Further research is needed to determine the therapeutic potential of Benzbromarone in asthma, pulmonary arterial hypertension, and BK channelopathies. [] Understanding its efficacy, safety, and optimal dosing in these conditions will be critical.
  • Elucidating the mechanisms of Benzbromarone-induced hepatotoxicity: A deeper understanding of the reactive metabolites generated from Benzbromarone and their interaction with liver cells will be crucial for developing safer uricosuric drugs. []
  • Exploring the potential of Benzbromarone and its metabolites as anti-angiogenic agents: Research on the anti-angiogenic properties of Benzbromarone and its metabolites, particularly 6-hydroxybenzbromarone, shows promise. [] Further investigations are necessary to evaluate their potential in treating diseases characterized by excessive angiogenesis.

6-Hydroxybenzbromarone (Metabolite M2)

Compound Description: 6-Hydroxybenzbromarone is a major metabolite of benzbromarone formed through aryl hydroxylation. It has been detected in urine samples following benzbromarone administration. [] It is a more potent inhibitor of EYA tyrosine phosphatase activity, cell migration, tubulogenesis, and angiogenic sprouting than benzbromarone. []

Relevance: This compound is a key metabolite of benzbromarone in humans, highlighting the metabolic pathways of the parent drug. [] It also exhibits greater pharmacological potency than benzbromarone, suggesting potential therapeutic value. []

1'-Hydroxybenzbromarone (Metabolite M1)

Compound Description: 1'-Hydroxybenzbromarone is a major metabolite of benzbromarone formed via hydroxylation. It exhibits enantioselective formation and elimination. [] It is less potent in inhibiting EYA3 and in cellular assays for endothelial cell migration and angiogenesis. []

1'-Oxobenzbromarone

Compound Description: 1'-Oxobenzbromarone is a minor metabolite of benzbromarone, originating from biodegradation rather than in vitro oxidation of 1'-hydroxybenzbromarone. []

Relevance: This minor metabolite provides further insight into the metabolic breakdown of benzbromarone within the body. []

2'-Hydroxybenzbromarone

Compound Description: This compound is a structural isomer of 1'-hydroxybenzbromarone and has been identified as a minor metabolite of benzbromarone. []

Relevance: The existence of 2'-hydroxybenzbromarone as a minor metabolite of benzbromarone further illustrates the complexity of the drug's metabolic profile. []

1',6-Dihydroxybenzbromarone

Compound Description: 1',6-Dihydroxybenzbromarone is a minor metabolite of benzbromarone, resulting from further hydroxylation. It can be further metabolized to reactive intermediates that form glutathione adducts, potentially contributing to liver injury. []

Relevance: This metabolite offers insights into potential mechanisms of benzbromarone-induced hepatotoxicity, particularly through reactive metabolite formation. []

Dihydroxy-aryl-benzbromarone

Compound Description: This compound represents a class of minor metabolites of benzbromarone with two hydroxyl groups on the aryl ring. The specific positions of hydroxylation have not been definitively determined. []

Relevance: The identification of dihydroxy-aryl-benzbromarone metabolites underscores the multiple metabolic pathways involved in benzbromarone breakdown. []

4''-O-Methyl-6-methoxybenzbromarone

Compound Description: This compound is a methylated derivative of 6-hydroxybenzbromarone, created during laboratory analysis by methylation. Its identification aided in determining the structure of 6-hydroxybenzbromarone. []

Relevance: Although not a naturally occurring metabolite, this compound played a crucial role in elucidating the structure of the major benzbromarone metabolite, 6-hydroxybenzbromarone. []

Flurbiprofen

Compound Description: Flurbiprofen is a non-steroidal anti-inflammatory drug primarily metabolized by CYP2C9. It was used as a probe substrate to study the inhibitory effects of benzbromarone on CYP2C9 variants. [, ]

Relevance: Flurbiprofen served as a tool to understand how benzbromarone, a potent CYP2C9 inhibitor, interacts with different CYP2C9 enzyme variants and potentially impacts drug-drug interactions. [, ]

Allopurinol

Compound Description: Allopurinol is a xanthine oxidase inhibitor widely used for treating gout and hyperuricemia. Multiple studies have compared its efficacy and safety with benzbromarone. [, , , , , , , , , ]

Relevance: Allopurinol represents a key comparator drug for assessing the efficacy and safety profile of benzbromarone in managing gout and hyperuricemia. [, , , , , , , , , ]

Febuxostat

Compound Description: Febuxostat is a non-purine selective inhibitor of xanthine oxidase used for treating chronic gout. It is another comparator drug in clinical trials evaluating the efficacy and safety of benzbromarone. [, ]

Relevance: Comparing febuxostat with benzbromarone helps to evaluate the relative benefits and drawbacks of each drug for managing gout and provides clinicians with alternative treatment options. [, ]

Probenecid

Compound Description: Probenecid is a uricosuric drug that inhibits renal uric acid reabsorption. It has been compared with benzbromarone in clinical trials assessing efficacy and safety in treating gout. [, , ]

Relevance: Probenecid serves as a relevant uricosuric comparator to benzbromarone, allowing researchers to understand the comparative effectiveness and tolerability of both treatments in a clinical setting. [, , ]

Amiodarone

Compound Description: Amiodarone is an antiarrhythmic drug known for its mitochondrial toxicity. Its structural similarities with benzbromarone led to investigations into the latter's potential for mitochondrial toxicity. []

Relevance: Although structurally similar to benzbromarone, amiodarone's known toxicity profile provided a framework for investigating the potential mechanisms of benzbromarone-induced hepatotoxicity. []

Benzofuran

Compound Description: Benzofuran is a simple aromatic organic compound and the core structure of benzbromarone. It lacks the bromine and side chain substituents present in benzbromarone. It was used as a negative control in toxicity studies. []

Relevance: As the basic scaffold of benzbromarone, benzofuran was crucial in determining the structure-activity relationship and understanding which structural features contribute to toxicity. []

2-Butylbenzofuran

Compound Description: This compound is a derivative of benzofuran with a butyl group at the 2-position. It was used in studies investigating the impact of side chain modifications on the hepatotoxicity of benzbromarone. []

Relevance: Studying 2-butylbenzofuran alongside benzbromarone helped elucidate how different substituents on the benzofuran ring influence the compound's interaction with mitochondria and potential toxicity. []

Warfarin

Compound Description: Warfarin is an anticoagulant drug primarily metabolized by CYP2C9. Case reports and studies have shown that co-administration with benzbromarone can enhance warfarin's anticoagulant effects, increasing bleeding risk. [, ]

Relevance: Understanding the interaction between warfarin and benzbromarone, both metabolized by CYP2C9, is crucial for guiding clinical practice and mitigating the risk of adverse drug events, such as bleeding, in patients requiring both medications. [, ]

Classification and Source

Benzbromarone is classified as a uricosuric agent, which facilitates the excretion of uric acid from the body. It was originally developed in the 1970s and is derived from the chemical structure of 2-bromo-4'-hydroxybenzophenone. The compound is synthesized through various chemical processes and has been used in clinical settings to manage hyperuricemia associated with gout. Despite its therapeutic benefits, benzbromarone has been associated with hepatotoxicity, leading to its withdrawal from some markets .

Synthesis Analysis

The synthesis of benzbromarone typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 4-bromophenol and salicylic acid or derivatives thereof.
  2. Reactions: A common method involves the formation of an ester followed by bromination. The process may include:
    • Esterification: Reacting salicylic acid with an appropriate alcohol to form an ester.
    • Bromination: Introducing bromine to the aromatic ring to yield benzbromarone.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

A specific method reported in literature involves the use of cytochrome P450 enzymes for metabolic activation, which can lead to the formation of reactive intermediates that may contribute to toxicity .

Molecular Structure Analysis

The molecular formula of benzbromarone is C14H10BrO3C_{14}H_{10}BrO_3, and its structure can be described as follows:

  • Core Structure: Benzbromarone features a biphenyl structure with a bromine atom attached to one phenyl ring and a hydroxyl group on the other.
  • Functional Groups: The compound contains a hydroxyl group (-OH) and a carbonyl group (C=O), contributing to its solubility and reactivity.
  • 3D Configuration: The spatial arrangement of atoms allows for specific interactions with biological targets, particularly proteins involved in uric acid transport.

The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding interactions .

Chemical Reactions Analysis

Benzbromarone undergoes various chemical reactions, notably:

  • Metabolic Activation: In vivo studies show that benzbromarone is metabolized by cytochrome P450 enzymes to form epoxide intermediates. These reactive species can covalently bind to proteins, leading to hepatotoxicity .
  • Uricosuric Activity: The compound promotes uric acid excretion by inhibiting renal reabsorption through interaction with specific transporters like human urate transporter 1 (hURAT1) .
  • Derivatives Synthesis: Researchers have synthesized various derivatives (e.g., halogenated forms) to enhance efficacy and reduce toxicity by altering metabolic pathways .
Mechanism of Action

Benzbromarone's mechanism of action primarily involves:

  • Inhibition of Uric Acid Reabsorption: Benzbromarone inhibits hURAT1, increasing uric acid excretion in urine. This is crucial for managing conditions like gout.
  • Stabilization of Proteins: Recent studies indicate that benzbromarone may stabilize transthyretin (TTR), a protein implicated in amyloid diseases. It binds to TTR, preventing amyloid fibril formation .
  • Biochemical Pathways: The compound's metabolism via cytochrome P450 leads to both therapeutic effects and potential toxicity due to reactive metabolites that can damage liver cells .
Physical and Chemical Properties Analysis

Benzbromarone exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300.13 g/mol.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited water solubility.
  • Melting Point: Reports suggest a melting point around 130-135 °C.
  • Stability: The compound is relatively stable under standard laboratory conditions but can undergo degradation in the presence of strong acids or bases.

These properties influence its pharmacokinetics and bioavailability in clinical applications .

Applications

Benzbromarone has several scientific applications:

  • Gout Treatment: Primarily used for managing hyperuricemia associated with gout due to its uricosuric effects.
  • Research Tool: Investigated for its ability to stabilize TTR in amyloid diseases, offering potential therapeutic avenues beyond gout management .
  • Drug Development: Ongoing research focuses on synthesizing safer derivatives that retain efficacy while minimizing hepatotoxic risks .
Pharmacological Mechanisms of Action

URAT1 Inhibition and Uricosuric Activity

Benzbromarone exerts its primary uricosuric effect through potent and selective inhibition of the urate transporter 1 (URAT1), the dominant apical membrane transporter responsible for urate reabsorption in the proximal renal tubules. URAT1 mediates the exchange of urate for intracellular anions (such as lactate and nicotinate), facilitating urate reabsorption from the tubular lumen into the proximal tubular cells. Benzbromarone binds specifically to the URAT1 transporter, competitively blocking urate reabsorption and significantly increasing renal urate excretion. In vitro studies demonstrate that benzbromarone inhibits approximately 93% of urate reabsorption, making it one of the most potent clinically available uricosuric agents [1] [4] [6].

The pharmacological consequence of URAT1 inhibition is a profound increase in fractional excretion of uric acid. Clinical studies report that benzbromarone increases urate clearance by approximately 500%, leading to a substantial reduction in serum urate levels ranging from 25% to 50% in hyperuricemic patients. This effect is dose-dependent, with 80 mg of micronized benzbromarone producing urate-lowering effects comparable to 1000 mg of probenecid or 400-800 mg of sulfinpyrazone [3] [6] [8]. Unlike many other uricosurics, benzbromarone maintains its efficacy in acidic urinary conditions, a significant pharmacological advantage since urinary pH often decreases during uricosuric therapy due to increased uric acid excretion.

Table 1: Pharmacodynamic Profile of Benzbromarone's URAT1 Inhibition

ParameterValue/RangeClinical Significance
URAT1 Inhibition Efficiency~93%Near-complete blockade of tubular urate reabsorption
Increase in Urate Clearance~500%Massive enhancement of renal uric acid elimination
Serum Urate Reduction25-50%Reduction sufficient to achieve target uricemia in most gout patients
Dose Equivalency80 mg ≈ 1000 mg probenecidSuperior potency compared to classical uricosurics
Duration of ActionUp to 48 hoursEnables once-daily dosing regimen

Non-Competitive Xanthine Oxidase Inhibition Dynamics

Although primarily classified as a uricosuric agent, benzbromarone demonstrates a significant secondary action as a non-competitive (uncompetitive) inhibitor of xanthine oxidase (XO), the enzyme responsible for catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid. This inhibition occurs through a distinct mechanism from classic XO inhibitors like allopurinol. Benzbromarone binds preferentially to the enzyme-substrate complex rather than the free enzyme, characteristic of uncompetitive inhibition [1] [2].

This unique inhibition kinetics result in a self-limiting inhibitory effect where benzbromarone's potency increases as substrate concentration increases. While benzbromarone's XO inhibitory activity (IC50 ≈ 50 μM) is less potent than allopurinol's (IC50 ≈ 1 μM), this dual mechanism provides complementary urate-lowering effects: reducing urate production while simultaneously enhancing its renal elimination [1] [2] [7]. The clinical significance of this dual action is particularly evident in patients with high baseline serum urate levels or those with significant overproduction hyperuricemia, where benzbromarone demonstrates superior efficacy compared to uricosurics lacking XO inhibitory activity.

Table 2: Comparative Enzymatic Inhibition Profile of Benzbromarone

Target Enzyme/TransporterInhibition TypeApproximate Potency (IC50)Clinical Relevance
URAT1 (SLC22A12)Competitive<1 μMPrimary uricosuric mechanism
Xanthine OxidaseUncompetitive~50 μMDual-action urate reduction
CYP2C9Competitive0.3-0.7 μMMetabolic interactions
OAT1 (SLC22A6)Mild inhibition>50 μMSecondary urate handling effect
OAT4 (SLC22A11)CompetitiveLow micromolarComplementary apical blockade

CYP2C9-Mediated Metabolic Pathways and Metabolite Activity

Benzbromarone undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzyme CYP2C9. The primary metabolic pathways involve dehalogenation and hydroxylation, producing two major active metabolites: 6-hydroxybenzbromarone and 1'-hydroxybenzbromarone. The 6-hydroxy metabolite retains significant uricosuric activity, contributing substantially to the drug's overall pharmacological effect, while the uricosuric activity of the 1'-hydroxy metabolite remains less characterized [1] [2] [6].

Benzbromarone itself is a potent inhibitor of CYP2C9 (IC50 ≈ 0.3-0.7 μM), creating a potential for nonlinear pharmacokinetics and drug-drug interactions with other CYP2C9 substrates. This inhibition exhibits genetic polymorphism dependence; interestingly, in the CYP2C9*3 variant, benzbromarone paradoxically activates rather than inhibits CYP2C9 metabolism. This pharmacogenetic phenomenon has significant implications for drug interactions and potentially for variable metabolic activation of benzbromarone itself [1] [2]. The intact drug has a relatively short plasma half-life (approximately 3 hours), but its active metabolites, particularly 6-hydroxybenzbromarone, exhibit a substantially prolonged half-life of approximately 30 hours. This pharmacokinetic profile explains the extended pharmacodynamic effect despite the parent drug's rapid clearance and enables once-daily dosing [3] [6] [8].

Excretion of benzbromarone and its metabolites occurs predominantly via the biliary route (approximately 90%), with fecal elimination as the primary excretory pathway. This extensive enterophepatic recirculation contributes to the drug's sustained pharmacological activity. Renal excretion accounts for less than 10% of total elimination, which partially explains why benzbromarone maintains efficacy in patients with moderate renal impairment, unlike many other urate-lowering agents that rely primarily on renal elimination [3] [6].

Dual-Target Mechanisms: FXR Agonism and NLRP3 Inflammasome Modulation

Emerging research reveals that benzbromarone possesses pharmacological effects beyond urate transport and xanthine oxidase inhibition, potentially involving nuclear receptor activation and immunomodulatory pathways. Benzbromarone has been identified as a farnesoid X receptor (FXR) agonist. FXR is a nuclear receptor primarily involved in bile acid homeostasis, glucose metabolism, and lipid regulation. FXR activation influences multiple metabolic pathways, including potentially beneficial effects on lipid profiles and glucose metabolism, which may provide additional therapeutic benefits in gout patients who frequently present with metabolic syndrome [7].

Furthermore, benzbromarone demonstrates inhibitory effects on the NLRP3 inflammasome, a multiprotein complex that plays a central role in the inflammatory response in gout by triggering interleukin-1β (IL-1β) maturation and secretion. Urate crystals activate the NLRP3 inflammasome in macrophages and other immune cells, initiating the acute inflammatory cascade responsible for gout flares. Benzbromarone appears to suppress NLRP3 inflammasome activation, thereby potentially reducing crystal-induced inflammation independent of its urate-lowering effects [5] [6]. This mechanism represents a novel pharmacological dimension that extends beyond urate reduction to direct anti-inflammatory action.

Additional research has uncovered unexpected ion channel effects. Benzbromarone activates large-conductance calcium-activated potassium (BK) channels in airway smooth muscle, with an EC50 of 67 μM when co-expressed with the β1 subunit. This activation occurs through interaction with a specific structural motif (329RKK331) in the cytoplasmic linker between the S6 segment and the RCK gating ring of the channel. While the clinical relevance for gout management remains unclear, this activity suggests potential for drug repurposing in conditions involving abnormal smooth muscle contraction, such as asthma or pulmonary arterial hypertension [5].

Table 3: Novel Pharmacological Targets of Benzbromarone Beyond Urate Lowering

Novel TargetPharmacological EffectPotential Therapeutic Implications
Farnesoid X Receptor (FXR)AgonismMetabolic regulation in comorbid conditions
NLRP3 InflammasomeInhibitionDirect anti-inflammatory effects in crystal-induced inflammation
BK ChannelsActivation (EC50 = 67 μM with β1 subunit)Smooth muscle relaxation (potential in asthma/PAH)
Anoctamin-1 (TMEM16A)AntagonismModulation of chloride transport and smooth muscle contraction

Properties

CAS Number

3562-84-3

Product Name

Benzbromarone

IUPAC Name

(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone

Molecular Formula

C17H12Br2O3

Molecular Weight

424.1 g/mol

InChI

InChI=1S/C17H12Br2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3

InChI Key

WHQCHUCQKNIQEC-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br

Solubility

Soluble in DMSO

Synonyms

Acifugan
AL, Benzbromaron
Benzbromaron
Benzbromaron AL
Benzbromaron ratiopharm
Benzbromaron-ratiopharm
Benzbromarone
Besuric
Desuric
Narcaricin
Urinorm

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.